![molecular formula C23H20N4O2 B2743750 N-(4-{[(8-Hydroxyquinolin-7-YL)(pyridin-2-YL)methyl]amino}phenyl)acetamide CAS No. 622791-81-5](/img/structure/B2743750.png)
N-(4-{[(8-Hydroxyquinolin-7-YL)(pyridin-2-YL)methyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(8-Hydroxyquinolin-7-YL)(pyridin-2-YL)methyl]amino}phenyl)acetamide, also known as HQPA, is a compound that has been widely studied for its potential applications in scientific research. HQPA is a chelator that is capable of binding to metal ions, such as zinc and copper, which are essential for many biological processes. The ability of HQPA to selectively bind to these metal ions has led to its use in a variety of research applications, including the study of metalloproteins and the development of new drugs.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of compounds related to "N-(4-{[(8-Hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}phenyl)acetamide". These studies highlight the versatile applications of such compounds in medicinal chemistry and materials science.
Synthesis Techniques : Methods have been developed for the preparation of amino-substituted tetrahydroquinolines and tetrahydroisoquinolines, showcasing the potential for generating diverse derivatives of the original compound through catalytic hydrogenation and acetamide hydrolysis (Skupinska et al., 2002). These techniques are crucial for the development of novel therapeutic agents and materials with unique properties.
Structural Aspects : The structural aspects and properties of salts and inclusion compounds of related amide-containing isoquinoline derivatives have been explored, highlighting the significance of molecular design in the development of materials with specific functionalities (Karmakar et al., 2007). This research underscores the importance of structural analysis in understanding and enhancing the properties of chemical compounds.
Biological Activities
Compounds similar to "N-(4-{[(8-Hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}phenyl)acetamide" have been investigated for their biological activities, offering insights into their potential therapeutic applications.
Antibacterial and Anticancer Evaluation : New derivatives have been synthesized and evaluated for their antibacterial and anticancer activities, demonstrating the therapeutic potential of these compounds in treating various diseases (Bondock & Gieman, 2015). Such studies are pivotal in the discovery of new drugs and treatment modalities.
Antimalarial Activity : The antimalarial activity and quantitative structure-activity relationships of related compounds have been studied, revealing their potential in combating malaria. This research not only contributes to the development of new antimalarial agents but also enhances our understanding of the molecular basis of antimalarial activity (Werbel et al., 1986).
Insecticidal Activity : The synthesis and toxicity of pyridine derivatives against cowpea aphid have been explored, indicating the potential use of such compounds in agricultural pest control (Bakhite et al., 2014). This line of research is essential for the development of safer and more effective insecticides.
Propriétés
IUPAC Name |
N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-15(28)26-17-8-10-18(11-9-17)27-22(20-6-2-3-13-24-20)19-12-7-16-5-4-14-25-21(16)23(19)29/h2-14,22,27,29H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJFDYGEELBTJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


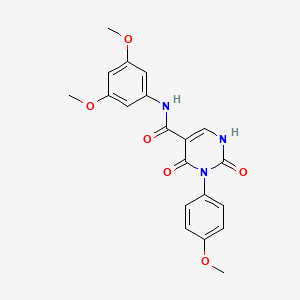
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2743670.png)
![4-Chloro-2-methoxy-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2743671.png)

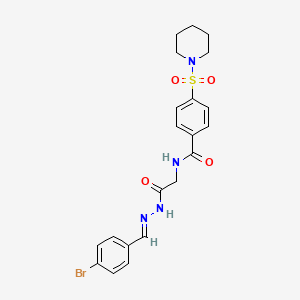
![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate](/img/structure/B2743677.png)
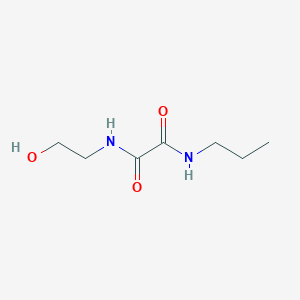

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2743683.png)
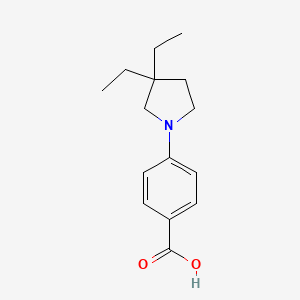
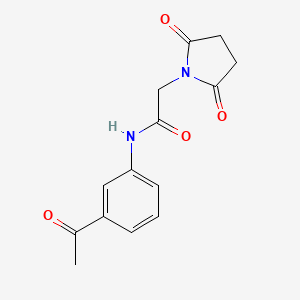
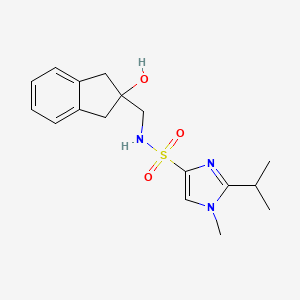
![2-hydroxy-N-isobutyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2743689.png)